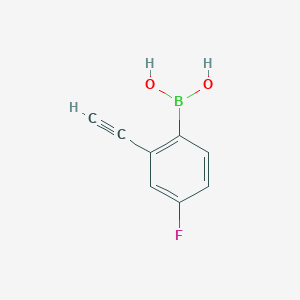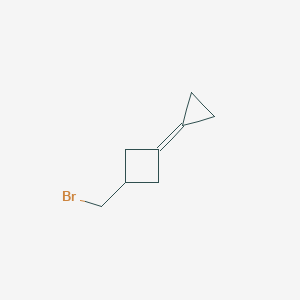
1-(Bromomethyl)-3-cyclopropylidenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-cyclopropylidenecyclobutane is an organic compound with a unique structure that includes a bromomethyl group attached to a cyclopropylidene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane typically involves the bromination of cyclopropylidenecyclobutane. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve more scalable processes, including continuous flow reactors to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylidenemethanol.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include alcohols, carboxylic acids, and reduced hydrocarbons.
Scientific Research Applications
1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of molecular pathways. The cyclopropylidene ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-cyclopropylidenecyclobutane include:
1-Bromocyclopropane: Lacks the cyclopropylidene ring, making it less rigid and potentially less reactive.
3-Bromocyclopropene: Contains a double bond, leading to different reactivity and applications.
1-(Chloromethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromomethyl group with a cyclopropylidene ring, providing a balance of reactivity and structural stability that is valuable in various applications.
Properties
Molecular Formula |
C8H11Br |
|---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-cyclopropylidenecyclobutane |
InChI |
InChI=1S/C8H11Br/c9-5-6-3-8(4-6)7-1-2-7/h6H,1-5H2 |
InChI Key |
PQLJHZLSBHFAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=C2CC(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
amine hydrochloride](/img/structure/B13506594.png)
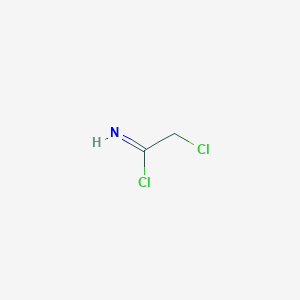
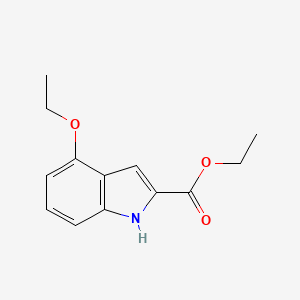
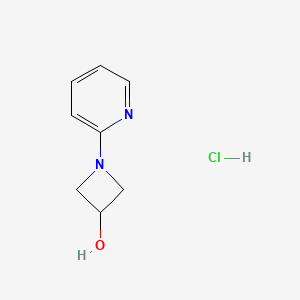
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)


![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
